![molecular formula C12H11FN2 B056509 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile CAS No. 328056-66-2](/img/structure/B56509.png)
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is a chemical compound with the molecular formula C12H11FN2. It is known for its role as an impurity in Varenicline, a nicotinic receptor partial agonist used to treat cigarette addiction
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any impurities.
化学反应分析
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various halogenated derivatives.
科学研究应用
Medicinal Chemistry
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets:
- Dopamine Receptor Modulation : Research indicates that compounds with similar structures can act as dopamine receptor antagonists or agonists. This makes them valuable in the treatment of disorders such as schizophrenia and Parkinson's disease .
- Antidepressant Activity : The compound's ability to influence neurotransmitter systems suggests potential antidepressant effects. Studies on related benzazepines have shown efficacy in animal models of depression .
Neuropharmacology
The compound's interaction with the central nervous system (CNS) receptors positions it as a candidate for neuropharmacological studies:
- Anxiolytic Effects : Compounds structurally related to benzazepines have demonstrated anxiolytic properties. Further research into 8-fluoro derivatives could elucidate similar effects .
Synthesis and Derivatization
The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine derivatives is of interest due to their varied biological activities:
Derivative | Synthetic Method | Biological Activity |
---|---|---|
Trifluoroacetyl derivative | Acylation reactions | Antimicrobial properties |
Dinitro derivatives | Nitration reactions | Enhanced receptor binding |
This table summarizes the synthetic approaches and biological activities associated with derivatives of the compound.
Case Study 1: Dopamine Receptor Interaction
A study investigating the binding affinity of various benzazepine derivatives to dopamine receptors found that modifications at the 8-position significantly influenced receptor selectivity and potency. The findings suggest that 8-fluoro substitutions may enhance therapeutic efficacy in treating dopamine-related disorders .
Case Study 2: Antidepressant Efficacy
In a preclinical trial involving animal models of depression, a related compound demonstrated significant antidepressant-like effects through modulation of serotonin and norepinephrine levels. This suggests that 8-fluoro derivatives may offer similar benefits and warrant further investigation .
作用机制
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile involves its interaction with molecular targets such as nicotinic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The specific pathways involved depend on the context of its use, such as its role as an impurity in Varenicline.
相似化合物的比较
Similar Compounds
Varenicline: A nicotinic receptor partial agonist used to treat cigarette addiction.
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: A related compound with similar structural features.
Uniqueness
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is unique due to its specific fluorine substitution and its role as an impurity in Varenicline. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile (CAS Number: 328056-66-2) is a synthetic compound that has garnered interest due to its potential pharmacological applications. This compound exhibits biological activity primarily as a partial agonist at nicotine receptors , making it a candidate for research in neuropharmacology and treatment of conditions such as ADHD.
The molecular formula of this compound is C12H11FN2 with a molecular weight of 202.23 g/mol. The structure features a bicyclic framework that contributes to its receptor binding properties.
Property | Value |
---|---|
Molecular Formula | C12H11FN2 |
Molecular Weight | 202.23 g/mol |
CAS Number | 328056-66-2 |
SMILES | FC1=C(C#N)C=C(C2CNCC3C2)C3=C1 |
IUPAC Name | 8-fluoro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine-7-carbonitrile |
Nicotinic Receptor Interaction
Research indicates that this compound acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs). This interaction is significant as nAChRs are implicated in various neurological functions and disorders. The compound's ability to modulate these receptors could lead to therapeutic applications in treating nicotine dependence and cognitive disorders such as ADHD .
Pharmacological Studies
In pharmacological assessments, this compound has shown promising results in various assays:
- Binding Affinity : It displays significant binding affinity to nicotinic receptors, with studies indicating its potential for modulating receptor activity effectively.
- Behavioral Studies : In preclinical models, the compound has been evaluated for its effects on behavior related to attention and cognition. Its partial agonist activity suggests it may enhance cognitive function without the full activation associated with nicotine .
- Analgesic Activity : Initial studies indicated that derivatives of the parent compound did not exhibit analgesic properties in mouse models . This suggests that while it interacts with nAChRs, it may not translate into pain relief efficacy.
Case Study: ADHD Treatment Potential
A study explored the use of this compound in combination with traditional ADHD medications. The findings suggested that its partial agonist properties could enhance the therapeutic effects of stimulants without increasing side effects commonly associated with full agonists like nicotine .
Comparative Analysis with Other Compounds
The following table compares the biological activities of this compound with other known nicotinic receptor modulators:
Compound | Binding Affinity (Ki) | Agonist Type | Therapeutic Uses |
---|---|---|---|
8-Fluoro-2,3,4,5-tetrahydro...carbonitrile | Moderate (exact Ki not reported) | Partial Agonist | Potential ADHD treatment |
Nicotine | Low (0.01 nM) | Full Agonist | Smoking cessation |
Varenicline | 0.05 nM | Partial Agonist | Smoking cessation |
属性
IUPAC Name |
5-fluoro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBQRCUGGGEXME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=C(C(=C3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。